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Compound of Interest

Compound Name: (3-Hydroxypropyl)urea

CAS No.: 16517-53-6

Cat. No.: B1266340 Get Quote

CAS Number: 16517-53-6 Molecular Formula:

Molecular Weight: 118.14 g/mol IUPAC Name: 1-(3-Hydroxypropyl)urea[1]

Compound Profile & Structural Logic
1-(3-Hydroxypropyl)urea consists of a propyl chain terminated by a primary hydroxyl group at

one end and a urea moiety at the other. This bifunctionality (H-bond donor/acceptor + alcohol

reactivity) makes it a critical "linker" molecule.

Physicochemical Properties
Property Value Note

Appearance
White crystalline solid or

viscous oil

Hygroscopic nature leads to oil

formation if not desiccated.[1]

Melting Point 105 – 110 °C
Lower than urea (133°C) due

to asymmetry.[1]

Solubility
High: Water, MeOH, DMSO,

EtOH

Insoluble in non-polar solvents

(Hexane, Toluene).[1]

pKa ~13.5 (OH), ~0.1 (Urea)
Urea nitrogen is non-basic; OH

is weakly acidic.[1]
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Synthesis Protocol: Aqueous Transamidation
To generate the sample for spectroscopic analysis, the following synthesis protocol is

recommended. This method avoids hazardous isocyanates by utilizing the transamidation of

urea, driven by ammonia evolution.

Reaction:

[1]

Step-by-Step Methodology
Stoichiometry: Charge a round-bottom flask with 3-amino-1-propanol (1.0 eq) and Urea (1.1

eq). Slight excess urea drives the reaction to completion.

Solvent: Add deionized water (1 mL per gram of reactant).

Reflux: Heat to 100–105°C for 3–4 hours.

Critical Control: Monitor ammonia evolution (pH paper at condenser outlet turns blue).

Reaction is complete when ammonia evolution ceases.

Work-up:

Cool to room temperature.

If solid precipitates, filter and wash with cold ethanol.

If oil remains, remove water under reduced pressure (rotary evaporator).

Purification: Recrystallize from Ethanol/Isopropanol to remove trace di-substituted byproduct

(1,3-bis(3-hydroxypropyl)urea).

Synthesis Workflow Diagram

Reagents:
3-Amino-1-propanol

+ Urea

Reflux (100°C)
Solvent: Water

(-NH3 gas)

Transamidation
Crude Mixture:

Mono-sub urea (Major)
Bi-sub urea (Minor)

Unreacted Urea

3-4 Hours Recrystallization
(Ethanol)

Isolation Pure 1-(3-Hydroxypropyl)urea
(White Solid)

Yield >80%
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Caption: Synthesis pathway via aqueous transamidation, highlighting ammonia evolution as the

driving force.

Nuclear Magnetic Resonance (NMR)
Characterization
Solvent: DMSO-

is preferred over

.[1]

Reasoning:

causes rapid exchange of the labile

,

, and

protons, making them invisible. DMSO-

preserves these signals, allowing for full structural verification.[1]

H NMR Data (300 MHz, DMSO- )
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

6.05 Triplet (br) 1H NH

Amide proton

coupled to

.[1] Broadened

by quadrupole

relaxation of N.

5.40 Singlet (br) 2H NH

Terminal urea

protons.[1]

Distinctive broad

singlet.

4.45 Triplet 1H OH

Hydroxyl proton.

[1] Visible only in

dry DMSO.

Coupled to

.

3.42 Quartet/Multiplet 2H O-CH

-protons to

Oxygen.[1]

Deshielded by

electronegative

O.

3.02 Quartet 2H N-CH

-protons to

Nitrogen.[1]

Coupled to both

NH and central

.

1.55 Quintet 2H C-CH

-C

Central

methylene bridge

(
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-position).[1]

Shielded relative

to

-carbons.[1]

C NMR Data (75 MHz, DMSO- )
Chemical Shift (

, ppm)
Assignment Structural Context

159.2 C=O

Urea carbonyl.[1] Diagnostic

downfield shift (less shielded

than ketones due to N

donation).

58.8 C-OH
Carbon attached to oxygen (

-position).[1]

37.1 C-NH
Carbon attached to nitrogen (

-position).[1]

33.4
C-CH

-C

Central methylene (

-position).[1]

Infrared (IR) Spectroscopy Profiling
The IR spectrum is dominated by the urea "fingerprint" and the hydrogen-bonding network of

the alcohol.
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Wavenumber (cm

)
Vibration Mode Intensity Diagnostic Value

3300 – 3450 & Strong, Broad

Overlapping stretches.

[1] The broadness

indicates extensive H-

bonding.

2850 – 2950 Medium

Alkyl chain methylene

stretches

(symmetric/asymmetri

c).[1]

1650 – 1660 Very Strong

Amide I Band.[1] The

primary identifier for

the urea group.[2]

1550 – 1560 Strong

Amide II Band.[1] N-H

bending coupled with

C-N stretch.

1050 – 1080 Strong
Primary alcohol C-O

stretch.[1]

Mass Spectrometry (MS) Analysis[3][4]
Method: Electrospray Ionization (ESI) in Positive Mode (

).

Note: Electron Impact (EI) often causes excessive fragmentation, making the molecular ion

invisible. ESI is softer and preserves the parent ion.

Fragmentation Pathway[1][3]
Molecular Ion (

): m/z 119.1

Adducts: m/z 141.1 (
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) is common in glass capillaries.

Key Fragments (MS/MS of m/z 119):

m/z 101 (

): Loss of water from the hydroxyl tail. Common in aliphatic alcohols.

m/z 60 (

): Cleavage of the C-N bond, retaining the charge on the urea fragment.

m/z 76 (

): Loss of Isocyanic acid (HNCO, 43 Da) from the urea moiety.

MS Fragmentation Logic Diagram

Parent Ion (M+H)
m/z 119.1

Dehydration
[M+H - H2O]+

Loss of HNCO
(-43 Da) C-N Cleavage

m/z 101.1
(Cyclic ion possible)

m/z 76.1
(Aminopropanol cation)

m/z 60.0
(Urea cation)

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway.[1] Primary routes involve dehydration and amide bond

cleavage.

Quality Control & Impurity Profiling
When sourcing or synthesizing this material for drug development, three specific impurities

must be monitored.
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1,3-Bis(3-hydroxypropyl)urea (CAS 71466-11-0):

Origin: Reaction of one urea molecule with two amine molecules.[3]

Detection: NMR.[2][4][5] Look for the disappearance of the

singlet (5.4 ppm) and the appearance of a second triplet

signal.

Biuret:

Origin: Thermal dimerization of urea during high-heat reflux.[1]

Detection: Colorimetric test (Biuret test) or HPLC.

Residual 3-Amino-1-propanol:

Origin: Incomplete reaction.

Detection: Ninhydrin stain (turns purple/blue; Urea does not react strongly with Ninhydrin).

References
Synthesis & Kinetics: Elman, A. R. (2018). "Synthesis of Urea by Ammonolysis of Propylene

Carbonate." Journal of Chemistry and Chemical Engineering. (Contextualizes hydroxyalkyl

urea byproducts).

Spectroscopic Data (Urea Base): NIST Mass Spectrometry Data Center. "Urea - Gas

Chromatography & Mass Spectra." NIST Chemistry WebBook, SRD 69.

Analogous Structure Verification: Sigma-Aldrich. "Product Specification: (2-

Hydroxyethyl)urea." Merck KGaA. (Used for C=O and NH shift correlation).
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1266340?utm_src=pdf-body
https://patentimages.storage.googleapis.com/e5/62/84/1f2c175fdd1bdb/US2249183.pdf
https://docbrown.info/page06/spectra2/urea-ir.htm
https://www.chemicalbook.com/SpectrumEN_57-13-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_57-13-6_IR1.htm
https://foodb.ca/compounds/FDB012174
https://patentimages.storage.googleapis.com/e5/62/84/1f2c175fdd1bdb/US2249183.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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